![molecular formula C13H18N4O2 B7557705 N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide, also known as N-(3-amino-phenyl)-2-carboxy-piperidine (NAPCP), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
NAPCP exerts its effects by binding to specific receptors or ion channels in cells, thereby modulating their activity. The exact mechanism of action of NAPCP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
NAPCP has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects are mediated by the binding of NAPCP to specific receptors or ion channels in cells.
Advantages and Limitations for Lab Experiments
NAPCP has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for research on NAPCP, including the development of new drugs based on its structure and the elucidation of its exact mechanism of action. Additionally, further studies are needed to explore the potential applications of NAPCP in other fields, such as immunology and infectious disease research. Overall, NAPCP represents a promising avenue for scientific research and has the potential to lead to the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
NAPCP can be synthesized through the reaction of 3-nitroaniline with 2-piperidone, followed by reduction of the nitro group and subsequent acylation of the resulting amine with a carboxylic acid derivative. This method has been described in detail in several scientific publications and has been successfully used to produce NAPCP in high yields.
Scientific Research Applications
NAPCP has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, NAPCP has been shown to modulate the activity of certain ion channels and receptors, suggesting that it could be used to develop new treatments for neurological disorders. In cancer research, NAPCP has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for the development of anticancer drugs. In drug discovery, NAPCP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-13(19)17-10-5-3-4-9(8-10)16-12(18)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2,(H,16,18)(H3,14,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYNUOPLSUTPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC(=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.